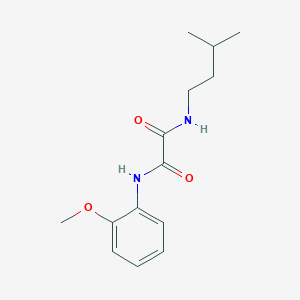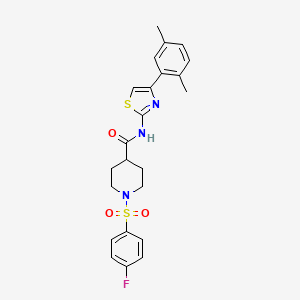
5-tert-ブチル 7-エチル 6-アミノ-2,3-ジヒドロ-1H-ピロリジン-5,7-ジカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate is a synthetic organic compound belonging to the pyrrolizine family This compound is characterized by its unique structure, which includes tert-butyl and ethyl groups, as well as amino and dihydro functionalities
科学的研究の応用
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways or diseases.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced via alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Dicarboxylation: The dicarboxylate groups can be introduced through esterification reactions using suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
作用機序
The mechanism of action of 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, specificity, and mode of action are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
- 5-tert-butyl 7-methyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate
- 5-tert-butyl 7-ethyl 6-hydroxy-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate
- 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-4,7-dicarboxylate
Uniqueness
5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and ethyl groups, along with the amino and dicarboxylate functionalities, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific research applications.
特性
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-amino-6,7-dihydro-5H-pyrrolizine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)10-9-7-6-8-17(9)12(11(10)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWVKJSVPIUPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=C1N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2570951.png)
![2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B2570953.png)


![3-[3-(Benzyloxy)phenyl]propanenitrile](/img/structure/B2570958.png)
![ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2570960.png)
![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2570961.png)

methanone](/img/structure/B2570965.png)




